L-Seryl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine
Description
Chemical Identity and Structural Analysis of L-Seryl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine
IUPAC Nomenclature and Systematic Identification
The systematic naming of peptides follows IUPAC guidelines, which designate amino acid residues as acyl groups derived from their parent amino acids. For this compound, the N-terminal L-serine residue retains its free amino group, while subsequent residues are linked via peptide bonds. The C-terminal L-asparagine retains its free carboxyl group. The full IUPAC name is structured as follows:
N-(L-Seryl)-L-seryl-L-tryptophyl-L-methionyl-L-asparagine
This nomenclature reflects the sequence from the N- to C-terminus, with each residue (except the N-terminal serine) expressed in its acylated form. The stereochemical configuration (L-form) is explicitly stated for all chiral centers, ensuring unambiguous identification.
Key Features of IUPAC Nomenclature for Pentapeptides:
- Residue order : Sequential listing from N-terminal to C-terminal.
- Stereochemistry : Explicit "L-" prefix for all chiral amino acids.
- Terminal groups : N-terminal amino group and C-terminal carboxyl group remain underivatized unless specified.
Primary Sequence Determination and Residue-Specific Configuration
The primary sequence of this compound is defined by its linear arrangement of five amino acids:
| Position | Residue | Three-Letter Code | Single-Letter Code |
|---|---|---|---|
| 1 | L-Serine | Ser | S |
| 2 | L-Serine | Ser | S |
| 3 | L-Tryptophan | Trp | W |
| 4 | L-Methionine | Met | M |
| 5 | L-Asparagine | Asn | N |
Sequence : S-S-W-M-N (single-letter notation).
Structural Characteristics of Residues:
- L-Serine (Positions 1 and 2) : Polar, uncharged side chains (-CH2OH) enable hydrogen bonding. The presence of two consecutive serines may enhance conformational flexibility.
- L-Tryptophan (Position 3) : Aromatic indole side chain contributes to hydrophobic interactions and UV absorbance at 280 nm.
- L-Methionine (Position 4) : Thioether-containing side chain (-CH2CH2SCH3) participates in hydrophobic interactions and redox reactions.
- L-Asparagine (Position 5) : Amide-containing side chain (-CH2CONH2) facilitates hydrogen bonding and glycosylation in larger proteins.
The peptide backbone adopts a planar trans configuration at each peptide bond, with phi (φ) and psi (ψ) angles dictating local geometry.
Conformational Studies: Secondary Structure Propensity and Tertiary Interactions
Conformational analysis of pentapeptides requires evaluating secondary structure tendencies and intramolecular interactions. For this compound:
Secondary Structure Propensity:
- Beta-Turn Potential : The Ser-Ser sequence at positions 1–2 may favor type I or II β-turns due to the small, flexible side chains of serine.
- Random Coil Dominance : Short peptides often lack stable secondary structures, but the presence of tryptophan (position 3) could stabilize transient helical or turn motifs through hydrophobic clustering.
Tertiary Interactions:
- Hydrophobic Packing : Methionine and tryptophan side chains may form a hydrophobic cluster, reducing solvent exposure.
- Hydrogen Bonding : Serine hydroxyl groups and asparagine’s amide group participate in intra- or intermolecular hydrogen bonds.
Experimental techniques such as circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) would be required to validate these predictions.
Comparative Analysis with Related Pentapeptide Architectures
Comparing this compound to structurally similar pentapeptides highlights sequence-dependent properties:
Unique Attributes of S-S-W-M-N:
- Dual Serine Residues : Uncommon in natural peptides, potentially increasing solubility and enzymatic cleavage susceptibility.
- Methionine-Tryptophan Pair : Synergistic hydrophobic-aromatic interactions may stabilize compact conformations.
Properties
CAS No. |
652966-58-0 |
|---|---|
Molecular Formula |
C26H37N7O9S |
Molecular Weight |
623.7 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H37N7O9S/c1-43-7-6-17(23(38)32-19(26(41)42)9-21(28)36)30-24(39)18(8-13-10-29-16-5-3-2-4-14(13)16)31-25(40)20(12-35)33-22(37)15(27)11-34/h2-5,10,15,17-20,29,34-35H,6-9,11-12,27H2,1H3,(H2,28,36)(H,30,39)(H,31,40)(H,32,38)(H,33,37)(H,41,42)/t15-,17-,18-,19-,20-/m0/s1 |
InChI Key |
XVTGEXGTGTWCCE-JBDAPHQKSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N |
Canonical SMILES |
CSCCC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Approaches
Fmoc-Based SPPS Protocol
The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the gold standard for synthesizing this pentapeptide. The protocol involves sequential addition of amino acids to a resin-bound growing chain. Key steps include:
- Resin Loading : The C-terminal asparagine is anchored to a Rink amide resin (0.5 mmol/g loading) using Fmoc-Asn(Trt)-OH, activated with O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF).
- Deprotection : Fmoc groups are removed with 20% piperidine in DMF (2 × 5 min).
- Coupling : Each subsequent amino acid (Fmoc-Met-OH, Fmoc-Trp(Boc)-OH, Fmoc-Ser(tBu)-OH) is coupled using 4 equiv. of amino acid, 3.9 equiv. of ethyl cyano(hydroxyimino)acetate (Oxyma), and 3.9 equiv. of N,N’-diisopropylcarbodiimide (DIC) in 2-methyltetrahydrofuran (2-MeTHF).
Resin Selection and Performance
Comparative studies show that ChemMatrix resin outperforms polystyrene (PS) resins for sterically hindered sequences (Table 1).
Table 1: Resin Performance for Pentapeptide Synthesis
| Resin Type | Purity (%) | Yield (%) | Aggregation Observed |
|---|---|---|---|
| ChemMatrix | 95 | 87 | No |
| Polystyrene | 78 | 65 | Yes |
Protection Strategies for Amino Acid Side Chains
Serine and Asparagine Protection
Tryptophan and Methionine Side Chain Protection
- Tryptophan : The Boc (tert-butyloxycarbonyl) group protects the indole nitrogen, minimizing alkylation side reactions.
- Methionine : Left unprotected but synthesized under inert atmosphere to prevent oxidation to methionine sulfoxide. Post-synthesis, 0.1 M dithiothreitol (DTT) is added during cleavage to reduce sulfoxides.
Biocatalytic Methods for Asparagine Incorporation
A novel asparagine synthetase (AS) from Deinococcus ficus enables ATP-dependent amidation of L-aspartic acid (L-Asp) to L-asparagine (L-Asn) with 64.19% yield. This method reduces reliance on chemical synthesis for Asn residues:
$$
\text{L-Asp} + \text{NH}4^+ + \text{ATP} \xrightarrow{\text{AS}} \text{L-Asn} + \text{AMP} + \text{PP}i \quad
$$
Optimization : Fed-batch addition of sodium hexametaphosphate (for ATP regeneration) and L-Asp maintains substrate concentrations below inhibitory thresholds (60 mM and 100 mM, respectively).
Continuous Flow Synthesis Techniques
Continuous flow SPPS at 40°C and 10 bar pressure enhances coupling efficiency (98% vs. 85% batch) for Trp and Met residues. Key advantages:
Green Solvent Systems in SPPS
Replacing DMF with 2-MeTHF and ethyl acetate achieves comparable purity (91.9%) while reducing environmental impact. For example, Fmoc deprotection in 20% piperidine/2-MeTHF at 40°C minimizes racemization of C-terminal Ser.
Challenges and Optimization Strategies
Aggregation and Steric Hindrance
The Ser-Ser-Trp sequence predisposes the peptide to β-sheet formation. Strategies include:
Analytical Characterization and Purification
HPLC Analysis : A YMC-Triart C18 column (3 μm, 150 mm) with a 5–95% acetonitrile/0.1% TFA gradient resolves des-Ser (retention time: 12.3 min) and target peptide (retention time: 18.7 min).
Mass Spectrometry : ESI-MS confirms molecular weight (Calcd: 663.8 Da; Found: 664.2 [M+H]⁺).
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine modification.
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Modified peptide with new functional groups.
Scientific Research Applications
Chemical Research Applications
L-Seryl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine serves as a model peptide for studying peptide synthesis and modification. Its structure allows researchers to investigate:
- Peptide Synthesis Techniques : The compound can be synthesized using solid-phase peptide synthesis (SPPS), which involves sequentially adding amino acids to a growing peptide chain anchored to a solid resin. This method is crucial for developing new peptides with desired properties .
-
Chemical Reactions : The peptide can undergo various chemical reactions such as oxidation, reduction, and substitution. For instance:
- Oxidation : Methionine residues can be oxidized to methionine sulfoxide.
- Reduction : Disulfide bonds can be reduced to free thiols.
- Substitution : Amino acid residues can be modified with functional groups using reagents like N-hydroxysuccinimide esters .
Biological Research Applications
In biological research, this compound is investigated for its role in cellular signaling and protein interactions:
- Cellular Signaling : The peptide may interact with specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways. This interaction is vital for understanding cellular responses to various stimuli .
- Protein Interactions : The compound's structure allows it to serve as a tool for studying protein-protein interactions, which are essential for many biological processes such as enzyme activity regulation and signal transduction.
Medical Applications
This compound has potential therapeutic applications:
- Cancer Treatment : Research indicates that peptides similar to L-asparaginase can inhibit the growth of certain cancer cells by depleting asparagine levels in the serum, thereby inducing apoptosis in lymphoblasts that rely on external sources of this amino acid .
- Peptide-based Therapies : The compound could also be explored for developing new peptide-based drugs targeting diseases related to peptide dysfunction or metabolic disorders .
Industrial Applications
In the industrial sector, this compound is utilized in:
- Peptide-based Materials : The compound can be used in the development of novel materials with specific properties derived from its unique amino acid composition.
- Pharmaceutical Development : Its applications extend to the formulation of pharmaceuticals where peptides play a critical role in drug efficacy and delivery systems .
Case Studies
-
Cancer Therapy Using L-Asparaginase :
A study demonstrated that L-asparaginase effectively reduces asparagine levels in patients with acute lymphoblastic leukemia (ALL), leading to improved survival rates when combined with other chemotherapeutic agents. This highlights the importance of targeting amino acid metabolism in cancer treatment . -
Peptide Synthesis Optimization :
Research on optimizing solid-phase peptide synthesis techniques has shown that modifying reaction conditions can enhance yield and purity of synthesized peptides like this compound, making them more accessible for research and therapeutic applications .
Mechanism of Action
The mechanism of action of L-Seryl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific biological context in which the peptide is studied.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table compares L-Seryl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine with structurally related peptides identified in the evidence:
Key Observations :
- Sequence Length : The target peptide is significantly shorter (5 residues) compared to the 15-residue peptides in and . Shorter peptides often exhibit higher solubility and metabolic stability but lower target specificity .
- Residue Diversity : The inclusion of tryptophan in the target peptide introduces UV absorbance at 280 nm, facilitating spectroscopic quantification, whereas the absence of charged residues (e.g., arginine in ) limits its ion-exchange capabilities.
- Sulfur Content : Both the target peptide and ’s compound contain methionine, which may participate in redox reactions or metal coordination. ’s compound lacks methionine but includes cysteine-like thioether groups in other regions.
Stability and Bioactivity
- However, its compact structure may enhance resistance to proteolytic degradation compared to longer peptides.
- ’s Compound : The hydrophobic core (Leu, Val) and repetitive serine residues may promote β-sheet formation, increasing aggregation propensity but also enabling membrane penetration in antimicrobial applications.
Biological Activity
L-Seryl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine is a complex peptide that incorporates essential and non-essential amino acids known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential applications in therapeutic contexts.
Structure and Composition
This compound is composed of five amino acids:
- Serine (Ser) : Involved in various metabolic processes and acts as a precursor for several biomolecules.
- Tryptophan (Trp) : A precursor for serotonin, influencing mood and sleep.
- Methionine (Met) : Plays a critical role in methylation processes and as a sulfur donor.
- Asparagine (Asn) : Important for protein synthesis and cellular metabolism.
This combination of amino acids suggests potential roles in neurochemical modulation, immune response, and cellular metabolism.
The biological activity of this compound can be attributed to several mechanisms:
- Cellular Growth and Proliferation :
- Neurotransmitter Synthesis :
-
Antitumor Activity :
- Research indicates that asparagine depletion can induce apoptosis in certain cancer cells. L-asparaginase, an enzyme that catalyzes the hydrolysis of asparagine, has been used therapeutically in leukemia treatment . The incorporation of asparagine in this peptide may enhance its antitumor properties by modulating amino acid availability.
Case Study 1: Antitumor Effects
A study investigated the effects of L-asparaginase on ovarian cancer cells, revealing that rapid depletion of asparagine led to increased cell death. The mechanism involved both asparagine export and conversion to aspartic acid, suggesting that compounds like this compound could be developed to target similar pathways .
Case Study 2: Neuroprotective Properties
In a model assessing the impact of amino acid supplementation on cognitive function, the presence of tryptophan-rich peptides improved synaptic plasticity and memory retention. This highlights the potential neuroprotective role of peptides containing tryptophan .
Research Findings
Q & A
Q. What are the established methodologies for synthesizing L-Seryl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine?
Solid-phase peptide synthesis (SPPS) is the primary method. Key steps include:
- Coupling : Sequential addition of Fmoc-protected amino acids (e.g., L-tryptophan, L-methionine) using activating agents like HBTU or DIC.
- Deprotection : Removal of Fmoc groups with piperidine/DMF.
- Cleavage : TFA-based cleavage from the resin, with scavengers (e.g., TIPS) to prevent side reactions.
- Purification : Reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (+0.1% TFA) .
Q. What physicochemical properties are critical for handling this peptide in experiments?
- Solubility : Highly soluble in dimethyl sulfoxide (DMSO) but limited in aqueous buffers; pre-dissolve in DMSO before diluting .
- Stability : Store lyophilized at -20°C; in solution, store at 2-8°C for short-term use to avoid hydrolysis/oxidation .
- Molecular Weight : ~687.77 g/mol (calculated from sequence).
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Solubility | DMSO >50 mg/mL | |
| Storage Temperature | -20°C (lyophilized), 2-8°C (solution) | |
| Predicted Boiling Point | ~1709.7°C |
Q. How can researchers verify the purity and identity of this peptide post-synthesis?
- Analytical HPLC : Purity >95% using a C18 column, 0.1% TFA in water/acetonitrile.
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF or ESI-MS).
- Amino Acid Analysis (AAA) : Hydrolyze peptide and quantify residues via HPLC .
Advanced Research Questions
Q. How does the presence of L-tryptophan and L-methionine influence structural stability and reactivity?
- Tryptophan : Enhances fluorescence for tracking but susceptible to photooxidation. Use amber vials and minimize UV exposure.
- Methionine : Prone to oxidation (forms methionine sulfoxide). Add antioxidants (e.g., DTT) or use inert atmospheres during handling .
Q. What strategies resolve low yields during SPPS due to aggregation?
- Backbone amide protection : Use pseudoproline dipeptides at Ser-Ser or Ser-Trp junctions.
- Solvent optimization : Switch to DMF/NMP mixtures or add chaotropic agents (e.g., urea).
- Microwave-assisted synthesis : Reduces coupling times and improves efficiency .
Q. How can researchers investigate this peptide’s interaction with biological targets (e.g., enzymes or receptors)?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) using immobilized targets.
- Circular Dichroism (CD) : Monitor conformational changes upon binding.
- NMR Spectroscopy : Map binding interfaces (e.g., 2D NOESY for residue-specific interactions) .
Q. What analytical methods detect and quantify oxidation products of methionine residues?
Q. Table 2: Synthesis Optimization Parameters
| Challenge | Solution | Reference |
|---|---|---|
| Aggregation | Pseudoproline dipeptides | |
| Methionine oxidation | 0.1% TFA + 5% TIPS in cleavage | |
| Low coupling efficiency | Microwave-assisted SPPS |
Q. How does the peptide’s sequence affect its stability under varying pH and temperature conditions?
- pH Stability : Test degradation via HPLC at pH 3–10. Acidic conditions may hydrolyze asparagine residues (deamidation).
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting temperature (Tm) .
Q. What computational tools predict the peptide’s tertiary structure and dynamics?
Q. How can contradictions in experimental data (e.g., conflicting binding affinities) be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
